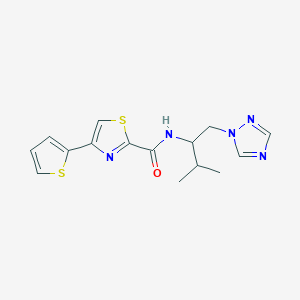
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-(thiophen-2-yl)thiazole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-(thiophen-2-yl)thiazole-2-carboxamide is a useful research compound. Its molecular formula is C15H17N5OS2 and its molecular weight is 347.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-(thiophen-2-yl)thiazole-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and case studies demonstrating its efficacy.
Chemical Structure and Properties
The compound features a thiazole ring fused with a thiophene moiety and a triazole side chain, which contribute to its unique biological properties. The molecular formula is C14H16N4OS with a molecular weight of approximately 300.37 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆N₄OS |
| Molecular Weight | 300.37 g/mol |
| CAS Number | 64922-02-7 |
| LogP | 0.503 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : The initial step involves the reaction of 3-methylbutan-2-one with hydrazine derivatives to form the triazole.
- Thiazole Synthesis : The thiazole ring is synthesized through the condensation of thiourea with α-bromo ketones.
- Final Coupling : The final product is obtained by coupling the triazole with the thiazole derivative using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Antimicrobial Properties
Research has demonstrated that compounds containing both thiophene and triazole moieties exhibit significant antimicrobial activities. For instance, derivatives similar to this compound have shown potent inhibition against various bacterial strains including Escherichia coli and Staphylococcus aureus .
In vitro studies indicate that these compounds can disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways, leading to cell death.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In a study comparing various triazole derivatives, it was found that certain analogs exhibited IC50 values in the micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For example, compounds structurally related to N-(3-methyl...)-thiazole derivatives showed significant cytotoxicity with IC50 values ranging from 0.65 to 2.41 µM .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The triazole ring can form hydrogen bonds with active sites of enzymes such as thymidylate synthase, leading to inhibition and subsequent apoptosis in cancer cells .
- Protein Binding : The thiophene moiety enhances hydrophobic interactions with target proteins, increasing binding affinity and specificity .
Case Studies
Several studies have highlighted the efficacy of N-(3-methyl...)-thiazole derivatives:
- Antimicrobial Efficacy : A study demonstrated that a related thiophene-triazole compound exhibited an inhibition rate exceeding that of standard antibiotics in fungal growth assays .
- Cytotoxicity in Cancer Cells : Another investigation revealed that certain derivatives displayed superior anticancer activity compared to established chemotherapeutics like doxorubicin and 5-fluorouracil .
属性
IUPAC Name |
N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-4-thiophen-2-yl-1,3-thiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5OS2/c1-10(2)11(6-20-9-16-8-17-20)18-14(21)15-19-12(7-23-15)13-4-3-5-22-13/h3-5,7-11H,6H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJODMMVYVTZTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)C2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













